molecular formula C18H14FN3O2 B2500662 4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941946-15-2

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2500662
CAS No.: 941946-15-2
M. Wt: 323.327
InChI Key: HEUVHAIBECUJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide” is a chemical compound. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Scientific Research Applications

  • Alzheimer's Disease Research : A derivative of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide was used as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).

  • HIV-1 Research : In the context of indole-based derivatives, compounds including 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been studied as potent inhibitors of HIV-1 attachment, interfering with the interaction between viral gp120 and the host cell receptor CD4 (Wang et al., 2009).

  • Cancer Research : Various derivatives of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been synthesized and evaluated for their potential as inhibitors in cancer research, particularly focusing on the Met kinase superfamily (Schroeder et al., 2009).

  • Chemical Synthesis and Analysis : The compound has been synthesized and characterized for use in further research and development of new heterocyclic derivatives. This includes studies on its crystal structure and chemical properties (Pancrazzi et al., 2017).

  • Antiviral and Anticancer Research : Fluorine substituted derivatives of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide have been explored for their potential as anti-HIV-1 and CDK2 inhibitors, showing significant activity in these areas (Makki et al., 2014).

  • Antipsychotic Drug Development : The compound's analogues have been synthesized as potential antipsychotics, focusing on their dopamine antagonistic activity and potential for reduced side effects (van Wijngaarden et al., 1987).

  • Antibacterial Agent Development : The compound has been used in the synthesis of new molecules with potential antibacterial activities, demonstrating the versatility of its pharmacophores in drug development (Holla et al., 2003).

Properties

IUPAC Name

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-24-17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVHAIBECUJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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